Cas no 1481965-39-2 (7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine)

7-Nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-1,2,4-triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a nitroso group and a trifluoromethyl substituent on a fused triazolopyrazine scaffold. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The nitroso moiety offers opportunities for further functionalization, while the electron-withdrawing trifluoromethyl group enhances stability and influences electronic properties. The compound’s rigid bicyclic framework may contribute to selective binding interactions, making it a valuable intermediate for the synthesis of biologically active molecules. Its well-defined molecular architecture supports precise structural modifications, facilitating research in drug discovery and material science.
7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine structure
1481965-39-2 structure
商品名:7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine
CAS番号:1481965-39-2
MF:C7H7F3N4O
メガワット:220.15
CID:5090998
PubChem ID:165984324

7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine 化学的及び物理的性質

名前と識別子

    • 5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-7(8H)-carboxaldehyde
    • 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine
    • インチ: 1S/C7H7F3N4O/c8-7(9,10)6-12-11-5-3-13(4-15)1-2-14(5)6/h4H,1-3H2
    • InChIKey: OLMDVEOCLLISFR-UHFFFAOYSA-N
    • ほほえんだ: C1(=NN=C2CN(C=O)CCN12)C(F)(F)F

7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27716419-1g
7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
1481965-39-2 95%
1g
$986.0 2023-09-10
Enamine
EN300-27716419-5g
7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
1481965-39-2 95%
5g
$2858.0 2023-09-10
Enamine
EN300-27716419-0.5g
7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
1481965-39-2 95.0%
0.5g
$768.0 2025-03-20
Enamine
EN300-27716419-2.5g
7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
1481965-39-2 95.0%
2.5g
$1931.0 2025-03-20
1PlusChem
1P027Y7Z-10g
7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
1481965-39-2 95%
10g
$5298.00 2024-06-20
Aaron
AR027YGB-50mg
7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
1481965-39-2 95%
50mg
$340.00 2023-12-16
Aaron
AR027YGB-500mg
7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
1481965-39-2 95%
500mg
$1081.00 2023-12-16
Aaron
AR027YGB-2.5g
7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
1481965-39-2 95%
2.5g
$2681.00 2023-12-16
1PlusChem
1P027Y7Z-250mg
7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
1481965-39-2 95%
250mg
$664.00 2024-06-20
Enamine
EN300-27716419-0.1g
7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
1481965-39-2 95.0%
0.1g
$342.0 2025-03-20

7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine 関連文献

7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-1,2,4triazolo4,3-apyrazineに関する追加情報

7-Nitroso-3-(Trifluoromethyl)-5H,6H,7H,8H-1,2,4-Triazolo[4,3-a]pyrazine: A Comprehensive Overview

The compound 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-1,2,4-triazolo[4,3-a]pyrazine, with the CAS number 1481965-39-2, is a highly specialized heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in advanced materials and pharmaceuticals. Recent studies have highlighted its role in the development of novel functional materials and its potential as a building block for more complex molecular architectures.

The synthesis of 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-1,2,4-triazolo[4,3-a]pyrazine involves a multi-step process that leverages modern synthetic methodologies. Researchers have employed various strategies to optimize the yield and purity of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality. This approach not only enhances the efficiency of the synthesis but also aligns with the growing trend toward sustainable chemical processes.

The structural characterization of this compound has been extensively studied using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have provided detailed insights into its molecular geometry and electronic properties. The presence of the nitroso group (-NO) and the trifluoromethyl (-CF₃) substituent plays a crucial role in determining the compound's reactivity and stability. Recent research has focused on understanding how these substituents influence the electronic distribution within the molecule and its interactions with other chemical species.

In terms of applications, 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-1,2,4-triazolo[4,3-a]pyrazine has shown promise in several areas. In materials science, it has been explored as a precursor for the synthesis of advanced organic semiconductors. Its unique electronic properties make it a candidate for use in organic electronics applications such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Additionally, preliminary studies suggest that this compound may have potential in drug discovery due to its ability to interact with specific biological targets.

The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Density functional theory (DFT) calculations have been used to predict its electronic structure and reactivity under various conditions. These computational studies have provided valuable insights into its potential as a catalyst or a component in catalytic systems. Furthermore, molecular dynamics simulations have shed light on its stability under thermal and mechanical stress conditions.

Recent advancements in green chemistry have also influenced the development of more environmentally friendly methods for synthesizing this compound. Researchers are increasingly focusing on reducing waste generation and improving atom economy during its production process. The adoption of biodegradable solvents and recyclable catalysts is becoming a priority in this context.

In conclusion, 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-1,2,4-triazolo[4,3-a]pyrazine) is a versatile compound with significant potential across multiple disciplines. Its unique structural features and reactivity make it an attractive candidate for both fundamental research and applied development projects. As ongoing research continues to uncover new aspects of its properties and applications,
this compound is poised to play an increasingly important role in advancing modern chemistry.

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